7-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
7-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a methoxy group at the 7th position and two methyl groups at the 1st position of the tetrahydroisoquinoline skeleton. Tetrahydroisoquinolines are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline core. The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide and a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the nitrogen atom, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles like amines or thiols, basic or neutral conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Reduced tetrahydroisoquinoline derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
7-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential neuroprotective and neurotoxic effects, particularly in relation to dopaminergic neurons.
Medicine: Investigated for its potential therapeutic applications in treating neurodegenerative diseases such as Parkinson’s disease.
Industry: Utilized in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 7-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It is known to interact with dopamine receptors and influence dopamine metabolism in the central nervous system. The compound may also exhibit antioxidant properties, reducing oxidative stress and protecting neurons from damage.
Comparison with Similar Compounds
Salsolinol (6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline): Known for its neurotoxic and neuroprotective properties.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Studied for its neuroprotective effects and interaction with dopamine receptors.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Used in the synthesis of various bioactive molecules.
Uniqueness: 7-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 7th position and two methyl groups at the 1st position differentiate it from other tetrahydroisoquinoline derivatives, influencing its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C12H17NO |
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Molecular Weight |
191.27 g/mol |
IUPAC Name |
7-methoxy-1,1-dimethyl-3,4-dihydro-2H-isoquinoline |
InChI |
InChI=1S/C12H17NO/c1-12(2)11-8-10(14-3)5-4-9(11)6-7-13-12/h4-5,8,13H,6-7H2,1-3H3 |
InChI Key |
CYKNXDKTJHNXLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(CCN1)C=CC(=C2)OC)C |
Origin of Product |
United States |
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